Cannithrene 1
Overview
Description
Cannithrene 1 is a chemical compound belonging to the class of dihydrophenanthrenes It is characterized by the presence of methoxy and dihydroxy groups attached to a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cannithrene 1 typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene derivatives.
Methoxylation: Introduction of a methoxy group at the 7th position using methanol and a suitable catalyst.
Dihydroxylation: Introduction of hydroxyl groups at the 3rd and 5th positions using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Reduction: Reduction of the phenanthrene ring to a dihydrophenanthrene structure using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled addition of reagents.
Purification: Purification steps such as recrystallization or chromatography to isolate the desired product.
Quality Control: Implementation of quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Cannithrene 1 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions where the methoxy or hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation Products: Formation of quinones or other oxidized derivatives.
Reduction Products: Formation of fully reduced phenanthrene derivatives.
Substitution Products: Formation of substituted phenanthrene derivatives with various functional groups.
Scientific Research Applications
Cannithrene 1 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cannithrene 1 involves its interaction with molecular targets and pathways. It may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, such as kinases or receptors.
Pathways: Modulation of signaling pathways, including the Src-STAT3 signaling pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Lusianthridin: A similar compound with methoxy and hydroxyl groups on a dihydrophenanthrene backbone.
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol: Another dihydrophenanthrene derivative with methoxy and hydroxyl groups at different positions.
Uniqueness
Cannithrene 1 is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-methoxy-9,10-dihydrophenanthrene-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-12-6-10-3-2-9-4-5-11(16)7-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFLFWGPBWZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701477 | |
Record name | 7-Methoxy-9,10-dihydrophenanthrene-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71135-80-3 | |
Record name | Cannithrene 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071135803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-9,10-dihydrophenanthrene-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNITHRENE 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8HAG9WGE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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